Cerium(IV) sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cerium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDYWEUILIUIDF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

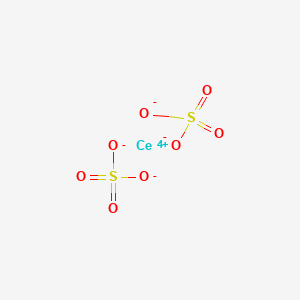

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce(SO4)2, CeO8S2 | |

| Record name | cerium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890707 | |

| Record name | Cerium(4+) disulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: Yellow-orange crystals that become anhydrous upon heating to 180-200 deg C; Soluble in water; [Merck Index] White or reddish-yellow crystals; Soluble in water; [Hawley] | |

| Record name | Ceric sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13590-82-4 | |

| Record name | Ceric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, cerium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(4+) disulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(4+) disulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F66FI5T7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Cerium(IV) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cerium(IV) sulfate, Ce(SO₄)₂, is a powerful oxidizing agent with significant applications across analytical chemistry, organic synthesis, and materials science. This document provides an in-depth exploration of its core chemical and physical properties, redox behavior, and practical applications. It includes detailed experimental protocols for its use in redox titrimetry and as a catalyst in organic reactions. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of its function and utility in a research and development context.

Core Physical and Chemical Properties

This compound is an inorganic compound that typically exists as an anhydrous salt or in several hydrated forms.[1] The anhydrous form is a yellow solid, while the hydrates, such as the common tetrahydrate, appear as yellow-orange crystals.[1][2] It is known for its strong oxidizing nature, particularly in acidic solutions.[3][4]

General and Physical Properties

The fundamental properties of anhydrous and tetrahydrate forms of this compound are summarized below. The compound is thermally stable to a point, with the anhydrous form decomposing above 350 °C.[1][3] The tetrahydrate loses its water of crystallization when heated to 180-200 °C.[1][3]

| Property | Anhydrous this compound | This compound Tetrahydrate | References |

| Chemical Formula | Ce(SO₄)₂ | Ce(SO₄)₂ · 4H₂O | [1][3] |

| Molar Mass | 332.24 g/mol | 404.30 g/mol | [1][5] |

| Appearance | Yellow solid | Yellow-orange crystals | [1][2] |

| Density | 3.01 g/cm³ (at 25 °C) | 3.91 g/cm³ | [1][2][6] |

| Melting Point | 350 °C (decomposes) | 200 °C (loses water) | [1][5][7] |

| Magnetic Susceptibility | +37.0·10⁻⁶ cm³/mol | - | [1] |

| Crystal Structure | Orthorhombic | - | [1] |

Solubility

This compound is moderately soluble in water and readily soluble in dilute acids like sulfuric acid.[1][7] In neutral or large amounts of water, it is prone to hydrolysis, which causes its solutions to slowly decompose and deposit light yellow cerium(IV) oxide (CeO₂).[1][7] This hydrolysis is due to the highly-charged Ce⁴⁺ ion.[7] It is insoluble in solvents like glacial acetic acid and 96% ethanol.[1]

| Temperature | Solubility in Water ( g/100 mL) | References |

| 0 °C | 21.4 | [1] |

| 20 °C | 9.84 | [1] |

| 60 °C | 3.87 | [1] |

Redox Chemistry

The utility of this compound stems almost entirely from the redox couple of the cerium ions. The Ce⁴⁺ ion is a potent oxidizing agent, readily accepting an electron to form the more stable, colorless Ce³⁺ ion.[1][7]

Redox Reaction: Ce⁴⁺ + e⁻ → Ce³⁺

This transition from the strong yellow color of Ce⁴⁺ solutions to the colorless Ce³⁺ is a key feature, often serving as a self-indicator in titrations.[3][7]

Redox Potential

The standard redox potential of the Ce⁴⁺/Ce³⁺ couple is highly dependent on the nature and concentration of the acidic medium, a consequence of the varying complexation of the cerium ions by anions in the solution.[8][9][10] In sulfuric acid, the potential decreases as the acid concentration increases.[9] The related compound, ammonium this compound, has a reduction potential of approximately +1.44 V.[11]

| Condition | Standard Rate Constant (k₀) (cm/s) | Charge Transfer Coefficient (α) | References |

| Ce³⁺/Ce⁴⁺ in Sulfuric Acid | 1.43 × 10⁻⁴ (at 298 K) | 0.23 | [8][10] |

The low value of the charge transfer coefficient (α < 0.3) indicates the asymmetric nature of the cerium redox reaction.[10]

Caption: The Ce⁴⁺/Ce³⁺ redox equilibrium.

Experimental Protocols

This compound is a cornerstone reagent in various laboratory procedures. Below are detailed protocols for its preparation, standardization, and application.

Protocol: Preparation of this compound Solution (0.1 N)

This protocol describes the synthesis of the salt and preparation of a standard solution for analytical use. The historical method involves the direct reaction of cerium(IV) oxide with concentrated sulfuric acid.[1][2]

Methodology:

-

Reaction Setup: In a chemical fume hood, carefully add 21 g of cerium(IV) oxide (CeO₂) to 100 mL of concentrated sulfuric acid in a 500 mL heat-resistant beaker.

-

Heating: Heat the mixture gently while stirring until the oxide dissolves completely. The solution will be a deep yellow-orange.

-

Cooling & Dilution: Allow the solution to cool to room temperature. In a separate 1 L beaker, place 500 mL of deionized water and cool it in an ice bath. Slowly and with constant stirring, pour the cerium sulfate-sulfuric acid concentrate into the cold water.

-

Final Volume: Once the solution has returned to room temperature, transfer it to a 1 L volumetric flask and dilute to the mark with deionized water.

-

Storage: Store the solution in a tightly sealed, light-resistant bottle. Solutions prepared in sulfuric acid are stable and suitable for analytical purposes.[3]

Protocol: Redox Titration of Ferrous Ammonium Sulfate (FAS)

Cerimetric titration is a common analytical technique used to determine the concentration of reducing agents.[1][12][13] This workflow outlines the titration of an iron(II) sample.

Methodology:

-

Analyte Preparation: Accurately weigh approximately 1 g of Ferrous Ammonium Sulfate (Mohr's salt) and dissolve it in 100 mL of 2 M sulfuric acid in a 250 mL conical flask.

-

Indicator Addition: Add 2-3 drops of ferroin indicator to the analyte solution. The solution will turn a reddish-brown color.

-

Titration Setup: Fill a clean, rinsed burette with the standardized 0.1 N this compound solution and record the initial volume.

-

Titration: Titrate the FAS solution with the this compound solution. The Ce⁴⁺ will oxidize the Fe²⁺ to Fe³⁺.

-

Endpoint Determination: The endpoint is reached when the solution color sharply changes from reddish-brown to a pale blue. Record the final volume of the titrant.

-

Calculation: Calculate the concentration of the analyte using the stoichiometry of the reaction (1:1 mole ratio) and the volume of titrant used.

Caption: Workflow for a cerimetric redox titration.

Protocol: Catalyzed Synthesis of β-Acetamidocarbonyl Compounds

This compound can act as an efficient catalyst in multi-component organic reactions.[3][14] This protocol is based on its use in a one-pot synthesis.

Methodology:

-

Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), an enolizable ketone (e.g., acetone, 1.2 mmol), and acetonitrile (3 mL).

-

Catalyst Addition: Add a catalytic amount of this compound (10 mol%).

-

Reaction: Stir the mixture at reflux for the time specified by the specific reaction (typically a few hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure β-acetamidocarbonyl compound.

Caption: this compound as a catalyst.

Safety and Handling

This compound is a strong oxidizer and corrosive material. It can cause severe skin and eye burns and is harmful if inhaled or ingested.[15][16]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid creating dust.[17]

-

Storage: Store in a cool, dry place in a tightly closed container, away from combustible materials, reducing agents, and moisture.[15][17] It is hygroscopic.[17]

-

Hazards: As a strong oxidizer, contact with combustible materials may cause fire.[15][18] Decomposition can produce toxic sulfur oxide fumes.[16][18] It is also very toxic to aquatic life with long-lasting effects.[5][16]

Conclusion

This compound is a versatile and powerful chemical reagent defined by its strong oxidizing properties. Its distinct color change upon reduction, coupled with its stability in acidic solutions, makes it an invaluable tool in analytical chemistry for volumetric analysis. Furthermore, its catalytic activity opens avenues for efficient organic synthesis. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective application in scientific research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CERIC SULFATE | 13590-82-4 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. News - Exploring Ceric Sulfate: Properties, Uses and Scientific Mysteries [wnxrematerial.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chembk.com [chembk.com]

- 7. Cerium(IV)_sulfate [chemeurope.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ammonium this compound - Wikipedia [en.wikipedia.org]

- 12. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis of Cerium(IV) Sulfate from Cerium Oxide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(IV) sulfate (Ce(SO₄)₂) is a potent oxidizing agent with significant applications in analytical chemistry, organic synthesis, and catalysis.[1][2] Its synthesis from the readily available and inexpensive cerium(IV) oxide (CeO₂, ceria) is a fundamental process for accessing ceric compounds. This technical guide provides an in-depth overview of the direct conversion of cerium(IV) oxide to this compound via reaction with concentrated sulfuric acid. It details the underlying reaction mechanism, presents comprehensive experimental protocols derived from scientific literature, and summarizes the key parameters influencing reaction kinetics and product yield. All quantitative data is presented in structured tables, and the experimental workflow and parameter dependencies are illustrated with diagrams to ensure clarity and reproducibility for laboratory and research applications.

Introduction to this compound

This compound, also known as ceric sulfate, is a yellow to yellow-orange inorganic salt.[3] It exists in an anhydrous form, Ce(SO₄)₂, and as several hydrated forms, most commonly the tetrahydrate, Ce(SO₄)₂(H₂O)₄.[3] The ceric ion (Ce⁴⁺) is a strong oxidizing agent, particularly in acidic conditions, with a reduction potential of approximately +1.4 to +1.6 V.[4] This property makes it a valuable reagent for redox titrations in analytical chemistry, a process often referred to as cerimetry.[4][5] Solutions of ceric sulfate are characterized by a strong yellow color, while the reduced cerous (Ce³⁺) ion is colorless, providing a clear endpoint for titrations.[3]

Synthesis Pathway and Mechanism

The most historically and practically significant method for producing this compound is the direct reaction of finely powdered, calcined cerium(IV) oxide with hot, concentrated sulfuric acid.[3][4]

Overall Reaction: CeO₂(s) + 2H₂SO₄(aq) → Ce(SO₄)₂(s) + 2H₂O(l)

The conversion is a heterogeneous process that occurs in two primary stages: the dissolution of solid cerium(IV) oxide, followed by the precipitation of this compound from the saturated solution.[6][7] Kinetic studies have demonstrated that the dissolution of CeO₂ is the slower, rate-determining step of the overall conversion process.[6][7]

The workflow for this synthesis is outlined in the diagram below.

Factors Influencing Synthesis

The efficiency and rate of the conversion are highly dependent on several experimental parameters. The dissolution of cerium oxide, being the rate-limiting step, is particularly sensitive to these conditions.[6]

Key parameters include:

-

Sulfuric Acid Concentration: Higher acid concentrations increase both the rate of CeO₂ dissolution and the final yield of precipitated Ce(SO₄)₂.[6][7]

-

Reaction Temperature: Increasing the temperature significantly accelerates the dissolution rate.[6][8] However, it does not appear to affect the final product yield once equilibrium is reached.[6] The reaction has a high activation energy of approximately 123 kJ/mol.[6][7]

-

CeO₂ Particle Size: Smaller particles of cerium oxide lead to a faster dissolution rate due to the increased surface area available for reaction.[6][9]

-

Agitation Speed: Vigorous stirring is crucial to ensure effective contact between the solid CeO₂ and the sulfuric acid, thereby increasing the reaction rate.[4][7]

-

Reactant Ratio: The initial ratio of cerium oxide to sulfuric acid (C/S) does not impact the dissolution rate but does affect the final yield, with higher C/S ratios leading to a greater yield of precipitated product.[6]

The logical relationship between these parameters and the reaction outcomes is depicted in the following diagram.

Experimental Protocols

The following protocols are synthesized from multiple literature sources to provide a comprehensive guide for laboratory preparation.

Safety Precaution: These procedures involve hot, concentrated sulfuric acid, which is extremely corrosive and hazardous. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Stainless steel tools should be avoided as they are readily corroded by the reaction mixture.[4]

Protocol 1: General Laboratory Synthesis

This protocol is based on procedures yielding a nearly quantitative conversion.[4][9]

Materials & Equipment:

-

Cerium(IV) oxide (CeO₂), fine powder: 4.0 g

-

Concentrated sulfuric acid (96%): 12 mL

-

100 mL conical or round-bottom flask

-

Water-cooled condenser

-

Hotplate with vigorous magnetic stirring capability

-

Buchner or Gooch funnel with vacuum filtration setup

-

Ethanol or glacial acetic acid for washing

Procedure:

-

Place 4.0 g of CeO₂ and a magnetic stir bar into the 100 mL flask.

-

In a fume hood, carefully add 12 mL of 96% sulfuric acid to the flask. This represents a significant excess to ensure the mixture remains stirrable.[4][10]

-

Attach the condenser and begin vigorous stirring.

-

Heat the mixture to a near-boiling temperature. The reaction is often rapid, taking less than 30 minutes.[4]

-

Observe the color change of the mixture, which will progress from a pale yellow slurry to a dense, brick-red paste as the reaction proceeds.[4]

-

After the reaction is complete (indicated by the formation of the dense paste), turn off the heat and allow the mixture to cool to a safe handling temperature.

-

Set up the vacuum filtration apparatus. Carefully transfer the paste to the funnel.

-

Wash the collected solid product with several small portions of ethanol or glacial acetic acid to remove the excess sulfuric acid.[4]

-

Continue to pull a vacuum through the product until it is as dry as possible.

-

Transfer the bright lemon-yellow solid to a watch glass and dry on a hotplate at a moderate temperature. The product is not heat-sensitive and can be dried without decomposition.[4] The expected yield is high, approaching 98%.[9]

Quantitative Data Summary

The following tables summarize the experimental conditions and outcomes reported in kinetic studies and laboratory preparations.

Table 1: Effect of Reaction Parameters on Dissolution Rate and Final Yield

| Parameter | Effect on Dissolution Rate | Effect on Final Yield | Source(s) |

|---|---|---|---|

| ↑ Sulfuric Acid Conc. | Increases | Increases | [6][7][8] |

| ↑ Temperature | Increases | No Effect | [6][7] |

| ↑ CeO₂ Particle Size | Decreases | No Effect | [6][7] |

| ↑ Reactant Ratio (C/S) | No Effect | Increases |[6] |

Table 2: Summary of Reported Experimental Conditions and Yields

| Source | CeO₂ Input | H₂SO₄ Concentration | Temperature | Time | Reported Yield |

|---|---|---|---|---|---|

| Um & Hirato (2013)[6][7] | 0.04–0.28 mol/dm³ | 8–14 mol/dm³ | 105–135 °C | Varies (to equilibrium) | Varies with conditions |

| "OTC Chem" (2020)[4] | 4 g | 96% | ~Boiling | < 30 minutes | "Virtually quantitative" |

| "Random Science" (2021)[10] | 5 g | 96% | 300 °C (hotplate) | 3 hours | Not isolated/quantified |

| Wieczorek et al. (via[9]) | Not specified | 96% (m/m) | Not specified | Not specified | 98.3% |

Product Properties and Characterization

The final product is typically a yellow to yellow-orange solid.[3] The anhydrous salt, Ce(SO₄)₂, is a bright lemon-yellow, while the common tetrahydrate form is orange.[4] The anhydrous form is slightly hygroscopic and will hydrate in the presence of moisture.[4] this compound is moderately soluble in water and dilute acids, though its neutral solutions can slowly decompose and deposit light yellow cerium(IV) oxide.[3]

Conclusion

The synthesis of this compound from cerium(IV) oxide and concentrated sulfuric acid is a robust and high-yielding method. The reaction kinetics are well-understood and primarily governed by the dissolution of the ceria starting material. By carefully controlling key parameters—namely reaction temperature, sulfuric acid concentration, and cerium oxide particle size—researchers can optimize the synthesis for both rate and yield. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful laboratory preparation of this important oxidizing agent.

References

- 1. Cerium (IV) sulfate - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Cerium compounds - Wikipedia [en.wikipedia.org]

- 6. Precipitation of Cerium Sulfate Converted from Cerium Oxide in Sulfuric Acid Solutions and the Conversion Kinetics [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Unveiling the Structural Landscape of Cerium(IV) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of cerium(IV) sulfate, with a primary focus on its hydrated forms, for which detailed crystallographic data are available. While anhydrous this compound is a known and important compound, a complete, publicly available crystal structure determination remains elusive in the current body of scientific literature. This document summarizes the existing knowledge, presenting key structural data, experimental methodologies, and logical relationships to aid researchers in their scientific endeavors.

Crystallographic Data of this compound Hydrates

This compound predominantly crystallizes in hydrated forms, with the tetrahydrate, Ce(SO₄)₂·4H₂O, being the most extensively studied. Two distinct polymorphic forms of the tetrahydrate have been identified and characterized.

Orthorhombic Polymorphs of Ce(SO₄)₂·4H₂O

Detailed crystallographic studies have elucidated the structures of two orthorhombic polymorphs of this compound tetrahydrate. The key crystallographic data for these polymorphs are summarized in the table below for easy comparison.

| Parameter | α-Ce(SO₄)₂·4H₂O | β-Ce(SO₄)₂·4H₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Fddd | Pnma |

| Lattice Parameters | ||

| a (Å) | 5.6587(1) | 14.6019(2) |

| b (Å) | 12.0469(2) | 11.0546(2) |

| c (Å) | 26.7201(3) | 5.6340(1) |

| Formula Units (Z) | 8 | 4 |

The Elusive Structure of Anhydrous this compound

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of this compound hydrates, as cited in the literature.

Synthesis of this compound Tetrahydrate Polymorphs

α-Ce(SO₄)₂·4H₂O: This polymorph is the commercially available form and can be obtained through standard crystallization methods.

β-Ce(SO₄)₂·4H₂O:

-

A saturated solution of the α-form of Ce(SO₄)₂·4H₂O is prepared in 1.0 M sulfuric acid.

-

The solution is divided into several portions, with some being diluted with deionized water in varying ratios (e.g., 1:1 to 1:15).

-

Approximately 25 mL of each solution is sealed in a glass tube.

-

The sealed tubes are heated in an oven at 80 °C for one week.

-

Bright yellow crystals of the β-polymorph suitable for X-ray diffraction are obtained from the more concentrated solutions.

Crystallographic Analysis

Single-Crystal X-ray Diffraction:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Powder X-ray Diffraction:

-

A powdered sample is prepared and mounted on a sample holder.

-

The powder diffraction pattern is recorded using a powder diffractometer.

-

The positions and intensities of the diffraction peaks are used for phase identification and can be used for structure refinement (Rietveld method) if a suitable structural model is available.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for crystal structure determination and the logical relationship concerning the dehydration of this compound tetrahydrate.

References

An In-depth Technical Guide to the Solubility of Ceric Sulfate in Water and Dilute Acids

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility of ceric sulfate (Ce(SO₄)₂) in aqueous solutions, including water and various dilute acids. This document is intended for researchers, scientists, and drug development professionals who utilize ceric sulfate in their work. The guide synthesizes available quantitative data, details experimental protocols for solubility determination, and illustrates the chemical behavior of ceric sulfate in solution.

Introduction

Ceric sulfate is a strong oxidizing agent with significant applications in analytical chemistry, organic synthesis, and various industrial processes. Its effectiveness in these applications is often dependent on its solubility and stability in different solvent systems. Understanding the solubility of ceric sulfate in water and dilute acids is crucial for optimizing reaction conditions, ensuring reproducibility of experimental results, and developing new applications. This guide aims to provide a detailed technical resource on this topic.

Quantitative Solubility Data

The solubility of ceric sulfate is influenced by temperature and the presence of common ions. In aqueous solutions, its solubility exhibits an inverse relationship with temperature, a characteristic attributed to the exothermic nature of its dissolution.

Solubility in Water

The solubility of ceric sulfate in water decreases as the temperature increases.

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 21.4[1] |

| 20 | 9.84[1] |

| 60 | 3.87[1] |

Solubility in Dilute Sulfuric Acid

In dilute sulfuric acid, the solubility of ceric sulfate is generally lower than in pure water and decreases with increasing acid concentration. This phenomenon is attributed to the "common ion effect," where the presence of additional sulfate ions from the sulfuric acid shifts the dissolution equilibrium towards the undissolved salt. Solutions of ceric sulfate in water and dilute sulfuric acid (e.g., 0.1 M) can be metastable, with precipitation of cerium dioxide (CeO₂) occurring over time.[2]

The following table, with data estimated from graphical representations in literature, illustrates the solubility of ceric sulfate in various concentrations of sulfuric acid at different temperatures.

| H₂SO₄ Concentration (M) | Solubility (mol/L) at 20°C | Solubility (mol/L) at 40°C | Solubility (mol/L) at 60°C |

| 0.1 | ~0.25 | ~0.30 | ~0.22 |

| 1.0 | ~0.18 | ~0.25 | ~0.15 |

| 2.0 | ~0.12 | ~0.18 | ~0.10 |

| 4.0 | ~0.05 | ~0.08 | ~0.04 |

Note: These values are estimations derived from graphical data presented in the study by Paulenova et al. (2002) and are intended for comparative purposes.

Solubility in Other Dilute Acids

Dissolution and Hydrolysis in Aqueous Solutions

The dissolution of ceric sulfate in water is not a simple physical process but involves chemical transformations. The highly charged ceric ion (Ce⁴⁺) is prone to hydrolysis in neutral or weakly acidic solutions.

Dissolution and Hydrolysis Mechanism

Upon dissolution in water, ceric sulfate dissociates to form ceric (Ce⁴⁺) and sulfate (SO₄²⁻) ions. The Ce⁴⁺ ion, being a small and highly charged cation, strongly polarizes the surrounding water molecules, leading to hydrolysis. This process involves the donation of a proton from a coordinated water molecule to a free water molecule, resulting in the formation of hydroxo-cerium(IV) complexes and hydronium ions. This hydrolysis can proceed through several steps, ultimately leading to the precipitation of the light yellow cerium dioxide (CeO₂), particularly in neutral solutions.[1][3] The overall hydrolysis reaction can be simplified as:

Ce(SO₄)₂(s) + 2H₂O(l) ⇌ CeO₂(s) + 2H₂SO₄(aq)

The presence of a dilute acid, such as sulfuric acid, can suppress this hydrolysis by increasing the concentration of H⁺ ions, thereby shifting the equilibrium to the left and stabilizing the Ce⁴⁺ ions in solution.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following outlines a general methodology for determining the solubility of ceric sulfate.

Materials and Apparatus

-

Ceric Sulfate: Anhydrous or a specific hydrated form of high purity.

-

Solvents: Deionized water, and dilute solutions of sulfuric acid, nitric acid, and hydrochloric acid of known concentrations.

-

Constant Temperature Bath: To maintain a stable temperature throughout the experiment.

-

Isothermal Shaker: To ensure continuous agitation and facilitate equilibrium.

-

Filtration System: Syringe filters (e.g., 0.45 µm pore size) to separate the undissolved solid from the saturated solution.

-

Analytical Balance: For accurate weighing of the solute and solvent.

-

Volumetric Glassware: For precise volume measurements.

-

Analytical Instrumentation: Such as an ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectrometry) or a UV-Vis spectrophotometer for determining the concentration of cerium in the saturated solution.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of ceric sulfate solubility.

Detailed Procedure

-

Preparation of Saturated Solution: An excess amount of ceric sulfate is added to a known volume of the solvent (water or dilute acid) in a sealed container. The amount of ceric sulfate should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: The container is placed in a constant temperature bath equipped with an isothermal shaker. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter to remove any undissolved particles.

-

Analysis of Cerium Concentration: The concentration of cerium in the filtered, saturated solution is determined using a suitable analytical technique. ICP-AES is a common and accurate method for metal ion quantification.

-

Calculation of Solubility: The solubility is calculated from the determined cerium concentration and expressed in appropriate units, such as grams per 100 mL or moles per liter.

Conclusion

The solubility of ceric sulfate is a critical parameter for its application in various scientific and industrial fields. This technical guide has summarized the key quantitative data on its solubility in water and dilute sulfuric acid, highlighting the inverse temperature dependence and the common ion effect. The guide also provides a generalized experimental protocol for accurate solubility determination and illustrates the chemical processes of dissolution and hydrolysis. For professionals working with ceric sulfate, a thorough understanding of these principles is essential for achieving desired outcomes and advancing research and development efforts.

References

Redox potential of the Ce(IV)/Ce(III) couple in sulfuric acid

An In-depth Guide to the Redox Potential of the Ce(IV)/Ce(III) Couple in Sulfuric Acid

Executive Summary

The cerium(IV)/cerium(III) redox couple is a cornerstone of analytical chemistry and electrochemical applications, prized for its high redox potential and utility as a powerful oxidizing agent.[1] In aqueous sulfuric acid, this potential is significantly modulated by complexation with sulfate and bisulfate ions. This guide provides a comprehensive technical overview of the Ce(IV)/Ce(III) redox system in sulfuric acid, detailing the underlying chemical principles, quantitative data on its formal potential, and standardized experimental protocols for its measurement. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this redox couple in synthesis or analysis.

Fundamentals of the Ce(IV)/Ce(III) Redox Potential

The electrochemical behavior of the Ce(IV)/Ce(III) couple is described by the half-reaction:

Ce⁴⁺ + e⁻ ⇌ Ce³⁺

The potential of this reaction is governed by the Nernst equation:

E = E°' - (RT/nF) * ln([Ce³⁺]/[Ce⁴⁺])

Where:

-

E is the measured potential.

-

E°' is the formal redox potential, which is the potential when the concentrations of the oxidized and reduced species are equal.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

n is the number of electrons transferred (n=1).

-

F is the Faraday constant.

The formal potential (E°') is highly dependent on the composition of the electrolyte. In non-complexing media like perchloric acid (HClO₄), the potential is approximately 1.74 V vs. the Standard Hydrogen Electrode (SHE).[2] However, in sulfuric acid, this value is significantly lower.[2]

The Influence of Sulfuric Acid: Complexation Effects

The notable shift in the redox potential of the cerium couple in sulfuric acid is primarily due to the strong complexation between cerium ions and sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions.[3][4]

-

Cerium(IV) Complexation: Ce(IV) ions form stable complexes with sulfate and bisulfate.[1][3] Spectroscopic and theoretical studies confirm that the dominant Ce(IV) species in sulfuric acid is [CeIV(H₂O)₆(HSO₄)₃]⁺.[1][3] This strong interaction stabilizes the Ce(IV) oxidation state.

-

Cerium(III) Complexation: In contrast, Ce(III) ions show little to no tendency to form inner-sphere complexes with sulfate or bisulfate.[1][5] They primarily exist as the hydrated aqua ion, [CeIII(H₂O)₉]³⁺.[1][3]

This preferential stabilization of the oxidized form (Ce⁴⁺) shifts the equilibrium of the redox reaction, making the reduction of Ce(IV) to Ce(III) less favorable. Consequently, the formal redox potential of the couple is lowered in sulfuric acid compared to non-complexing acids.[6] This relationship is visualized in the diagram below.

Caption: Logical diagram of sulfate's effect on the Ce(IV)/Ce(III) potential.

Quantitative Data: Formal Redox Potential

The formal redox potential of the Ce(IV)/Ce(III) couple is highly sensitive to both the concentration of sulfuric acid and the temperature. The potential generally decreases as the acid concentration increases, which is consistent with the formation of stable ceric-sulfate complexes.[7]

The following table summarizes the formal redox potentials (E°') measured in various sulfuric acid concentrations at different temperatures.

| H₂SO₄ Concentration (M) | E°' at 20 °C (V vs. Ag/AgCl) | E°' at 40 °C (V vs. Ag/AgCl) | E°' at 60 °C (V vs. Ag/AgCl) |

| 0.1 | 1.458 | 1.462 | 1.455 |

| 1.0 | 1.445 | 1.448 | 1.439 |

| 2.0 | 1.437 | 1.442 | 1.432 |

| 4.0 | 1.418 | 1.423 | 1.411 |

| Data sourced from Paulenova et al. (2002).[8] |

These measurements highlight a small maximum in redox potential around 40 °C.[7]

Experimental Protocols for Measurement

The determination of the formal redox potential is typically performed using electrochemical techniques such as potentiometry or cyclic voltammetry (CV).

Materials and Reagents

-

Cerium Salts: Cerium(III) sulfate (Ce₂(SO₄)₃) and Cerium(IV) sulfate (Ce(SO₄)₂) of analytical grade.[7]

-

Acid: Concentrated sulfuric acid (H₂SO₄).

-

Solvent: Deionized water (resistivity > 18 MΩ·cm).

-

Electrodes:

-

Instrumentation: Potentiostat/Galvanostat.

Solution Preparation

-

Prepare stock solutions of Ce₂(SO₄)₃ and Ce(SO₄)₂ at desired concentrations (e.g., 0.1 M) in sulfuric acid of a specific molarity (e.g., 0.1 M, 1.0 M, 2.0 M, 4.0 M).[7]

-

To determine the formal potential (E°'), mix the Ce(III) and Ce(IV) stock solutions in a 1:1 volume ratio to create test solutions where [Ce³⁺] = [Ce⁴⁺].[7]

Measurement via Cyclic Voltammetry (CV)

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell with the working, reference, and counter electrodes.

-

Deaeration: Purge the test solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Data Acquisition: Immerse the electrodes in the solution. Perform cyclic voltammetry by scanning the potential across a range that covers the Ce(IV)/Ce(III) redox event (e.g., from +1.0 V to +1.8 V vs. Ag/AgCl). Collect data at several scan rates (e.g., 50 to 300 mV/s).[9]

-

Data Analysis:

-

From the resulting voltammogram, identify the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸).

-

The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Eₚₐ + Eₚ𝒸) / 2 .

-

The process for the Ce(IV)/Ce(III) couple in sulfuric acid is considered quasi-reversible.[9]

-

The general workflow for this experimental determination is illustrated below.

References

- 1. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of cerium(3) with sulfate - ion in aqueous Solutions [inis.iaea.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

A Technical Guide to the Historical Applications of Ceric Sulfate as a Titrant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of ceric sulfate as a volumetric titrant. Ceric sulfate, a powerful oxidizing agent, offered significant advantages over other titrants of its time, such as potassium permanganate, leading to its widespread use in analytical chemistry. This document details the fundamental principles, experimental protocols, and quantitative data associated with classic cerimetric titrations.

Introduction to Cerimetry

Cerimetry, or cerimetric titration, is a quantitative analytical method that utilizes a standardized solution of a cerium(IV) salt, typically ceric sulfate or ceric ammonium sulfate, to determine the concentration of a reducing analyte. The principle of this redox titration lies in the reduction of the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion upon reaction with the analyte. The endpoint of the titration can be detected potentiometrically or through the use of a redox indicator, such as ferroin, which exhibits a sharp color change.

The use of cerium(IV) salts for volumetric analysis was first proposed in the mid-19th century, with systematic development and popularization occurring in the early 20th century. Romanian chemist Ion Atanasiu is credited as a key figure in advancing the application of cerimetry.[1][2] Ceric sulfate titrations offered several advantages over the widely used potassium permanganate, including greater stability of the standard solution, the ability to be used in the presence of high concentrations of hydrochloric acid, and the formation of a single, colorless reduction product.[3][4][5]

Core Principles of Ceric Sulfate Titrations

The fundamental reaction in cerimetry involves the oxidation of the analyte (reductant) by ceric ions (oxidant). The half-reaction for cerium(IV) is:

Ce⁴⁺ + e⁻ → Ce³⁺

The high standard reduction potential of the Ce⁴⁺/Ce³⁺ couple (approximately +1.44 V in 1 M sulfuric acid) allows for the quantitative oxidation of a wide range of inorganic and organic substances.[1] The titration is typically carried out in a strongly acidic medium, usually sulfuric acid, to prevent the hydrolysis and precipitation of ceric hydroxide.[2][6]

The endpoint can be determined by several methods:

-

Self-indication: In titrations with highly concentrated ceric sulfate solutions, the appearance of the yellow color of excess Ce⁴⁺ can serve as the endpoint. However, for more dilute solutions, an indicator is necessary.[4][5]

-

Redox Indicators: These are substances that change color upon being oxidized or reduced. Ferroin, a complex of iron(II) and 1,10-phenanthroline, is a common indicator in cerimetry. It exhibits a distinct color change from red (reduced form) to pale blue (oxidized form).[1][4][6]

-

Potentiometric Titration: This method involves monitoring the potential of the solution as the titrant is added. A sharp change in potential indicates the equivalence point. This was a crucial technique in the early development of cerimetric methods.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various historical applications of ceric sulfate titrations.

Table 1: Standardization of Ceric Sulfate Solutions

| Primary Standard | Titrant Concentration (approx.) | Medium | Indicator/Endpoint Detection | Temperature | Stoichiometric Relationship |

| Arsenic Trioxide (As₂O₃) | 0.1 N | Sulfuric Acid with Osmium Tetroxide catalyst | Ferroin | Room Temperature | 2Ce⁴⁺ + H₃AsO₃ + H₂O → 2Ce³⁺ + H₃AsO₄ + 2H⁺ |

| Sodium Oxalate (Na₂C₂O₄) | 0.1 N | Sulfuric Acid / Hydrochloric Acid | Potentiometric or Ferroin | 70-75 °C | 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂ |

Table 2: Determination of Various Analytes

| Analyte | Titrant Concentration (approx.) | Medium | Indicator/Endpoint Detection | Temperature | Stoichiometric Relationship |

| Iron(II) | 0.1 N | Sulfuric Acid | Ferroin or Potentiometric | Room Temperature | Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺ |

| Hydrogen Peroxide (H₂O₂) | 0.1 N | Sulfuric Acid | Ferroin | < 10 °C | 2Ce⁴⁺ + H₂O₂ → 2Ce³⁺ + O₂ + 2H⁺ |

| Hydroquinone | 0.1 N | Sulfuric Acid | Diphenylamine or Methyl Red | Room Temperature | 2Ce⁴⁺ + C₆H₄(OH)₂ → 2Ce³⁺ + C₆H₄O₂ + 2H⁺ |

Experimental Protocols

This section provides detailed methodologies for key historical cerimetric titrations.

Preparation and Standardization of 0.1 N Ceric Sulfate Solution

Preparation:

-

Weigh approximately 33.22 g of ceric sulfate (Ce(SO₄)₂) into a 1-liter volumetric flask.[7]

-

Add a small amount of distilled water and swirl to begin dissolving the salt.

-

Slowly and carefully add 28 mL of concentrated sulfuric acid.

-

Gently heat the mixture to aid dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute to the 1-liter mark with distilled water and mix thoroughly.[7]

Standardization with Sodium Oxalate:

-

Accurately weigh approximately 0.2 g of primary standard sodium oxalate (previously dried at 105 °C for 2 hours) and dissolve it in 75 mL of distilled water in a conical flask.[7]

-

With stirring, add 2 mL of sulfuric acid that has been premixed with 5 mL of water.

-

Add 10 mL of hydrochloric acid and heat the solution to 70-75 °C.[7]

-

Titrate the hot solution with the prepared 0.1 N ceric sulfate solution until a permanent slight yellow color persists.[7]

-

Calculation: Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[7]

Determination of Iron in Ferrous Sulfate Tablets

-

Weigh and finely crush five ferrous sulfate tablets to determine the average tablet weight.

-

Accurately weigh approximately 0.4000 g of the powdered tablets and transfer it quantitatively to a conical flask using 15 cm³ of 5M sulfuric acid.[8]

-

Add two drops of ferroin indicator, swirl the flask, and allow it to stand for five minutes.[8]

-

Titrate the sample with a standardized 0.1 M cerium sulfate solution. The endpoint is indicated by a color change from red to a milky yellow or pale blue.[8]

-

Allow the flask to stand for five minutes after the endpoint is reached. If the red color returns, continue the titration until the pale blue color is stable.[8]

-

Record the total volume of titrant used.

-

Calculation: Each 1 cm³ of 0.1 M ceric sulfate is equivalent to 0.01519 g of FeSO₄.[8]

Determination of Hydrogen Peroxide

-

Measure 150 mL of a 1:19 (v/v) sulfuric acid solution into a 500 mL conical flask.

-

Add sufficient crushed ice to the flask to maintain a temperature below 10 °C throughout the titration.[9]

-

Add 2-3 drops of ferroin indicator to the cold acid solution.[1][9]

-

Accurately weigh a suitable amount of the hydrogen peroxide sample (e.g., approximately 0.4 g for a 5-20% H₂O₂ solution) into a weighing bottle.[9]

-

Add the weighing bottle with the sample to the cold, acidified indicator solution and swirl to mix.[9]

-

Titrate rapidly with a standardized 0.1 N ceric sulfate solution until the color changes from red to a stable pale blue.[1][9]

-

Record the volume of titrant used.

-

Calculation: The percentage of hydrogen peroxide can be calculated using the following formula: % H₂O₂ = (Volume of Ce(SO₄)₂ in mL × Normality of Ce(SO₄)₂ × 1.701) / Weight of sample in g

Visualizing Cerimetric Titration Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of cerimetric titration procedures.

Caption: General workflow for a quantitative analysis using cerimetric titration.

Caption: The fundamental redox principle of cerimetric titration.

Conclusion

The historical development and application of ceric sulfate as a titrant marked a significant advancement in the field of analytical chemistry. Its stability, strong oxidizing power, and versatility allowed for the accurate determination of a wide array of substances, contributing to progress in research, quality control, and drug development. The principles and protocols established during this era laid the groundwork for modern analytical techniques and continue to be of educational and practical importance.

References

- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]

- 2. Cerimetry - Wikipedia [en.wikipedia.org]

- 3. info.gfschemicals.com [info.gfschemicals.com]

- 4. brainkart.com [brainkart.com]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. news-medical.net [news-medical.net]

- 7. pharmaupdater.com [pharmaupdater.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. solvay.com [solvay.com]

An In-depth Technical Guide to the Safe Handling of Cerium(IV) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cerium(IV) sulfate, a powerful oxidizing agent utilized in various chemical and analytical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, with the chemical formula Ce(SO₄)₂, is a strong oxidizing agent, particularly in acidic conditions.[1][2] It typically exists as a yellow to yellow-orange solid in its anhydrous or hydrated forms.[1][2] It is moderately soluble in water and dilute acids; however, its neutral solutions can slowly decompose to form cerium(IV) oxide (CeO₂).[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ce(SO₄)₂ (anhydrous) |

| Molar Mass | 332.24 g/mol (anhydrous), 404.30 g/mol (tetrahydrate)[1] |

| Appearance | Yellow solid (anhydrous), Yellow-orange crystals (tetrahydrate)[1] |

| Melting Point | 350 °C (decomposes)[1][2] |

| Solubility in Water | Soluble in small amounts, hydrolyzes in large amounts. 9.84 g/100 mL (20 °C)[1] |

| Other Solubilities | Soluble in dilute sulfuric acid.[1] Insoluble in glacial acetic acid and pure ethanol.[1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. It is a strong oxidizer and can cause or intensify fire if it comes into contact with combustible materials.[3][4] It is also corrosive and can cause severe skin burns and eye damage.[5] Inhalation of dust may cause respiratory irritation.

Table 2: Toxicological Data for this compound and Related Compounds

| Test | Species | Route | Value | Reference |

| LD50 (this compound solution) | Rat | Oral | 2140 mg/kg | [6] |

| EC50 (Cerium) | Daphnia magna (48h) | Aquatic | 10.7 µM | [7] |

| LC50 (Cerium) | Zebrafish (Brachydanio rerio) (96h) | Aquatic | 0.21 - 0.29 mg a.i./L | [8] |

Table 3: Occupational Exposure Limits for Cerium Compounds

| Organization | Limit Type | Value | Notes |

| ACGIH | TLV-TWA | No specific limit for cerium sulfate; General guidance for some cerium compounds exists.[9][10] | For Cerium Oxide: TLV (TWA): 10 mg/m³ (total dust), 3 mg/m³ (respirable particles)[11] |

| OSHA | PEL | No specific limit established for cerium or its compounds.[9][12] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required. Ensure gloves are inspected for integrity before use.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Handle in a well-ventilated area, preferably a chemical fume hood.[3] Keep away from combustible materials, reducing agents, and heat.[3][4]

-

Storage: Store in a cool, dry, and well-ventilated area.[13] Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[14] Store away from incompatible materials such as organic compounds, reducing agents, and finely powdered metals.

Spill and Disposal Procedures

Spill Neutralization and Cleanup Protocol

In the event of a this compound spill, follow this procedure:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and safety goggles.

-

Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][13] Do not use combustible materials like paper towels or sawdust. [4]

-

Neutralization (for solutions): For acidic solutions of this compound, cautiously neutralize the spill with a weak base such as sodium bicarbonate or soda ash. Be prepared for potential foaming or heat generation.

-

Collection: Carefully collect the absorbed or neutralized material into a suitable, labeled container for hazardous waste.

-

Decontamination: Decontaminate the spill area with soap and water.

-

Waste Disposal: Dispose of the collected waste according to institutional and local regulations for hazardous materials.

Waste Disposal Protocol

-

Characterize Waste: All waste containing this compound must be treated as hazardous waste.

-

Segregate Waste: Do not mix this compound waste with other waste streams, especially those containing organic or reactive materials.

-

Containerize: Place the waste in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.

-

Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[15]

First Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Protocol for Redox Titration of Iron(II) with this compound

This protocol outlines the use of this compound as a titrant for the determination of iron(II).

Materials:

-

Standardized 0.1 M this compound solution

-

Iron(II) solution of unknown concentration

-

1 M Sulfuric acid

-

Ferroin indicator

-

Burette, pipette, conical flask, magnetic stirrer

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a conical flask.

-

Add approximately 20 mL of 1 M sulfuric acid to the flask.

-

Add 2-3 drops of ferroin indicator to the solution. The solution will turn a reddish-orange color.

-

Fill the burette with the standardized 0.1 M this compound solution and record the initial volume.

-

Titrate the iron(II) solution with the this compound solution while continuously stirring.

-

The endpoint is reached when the color of the solution changes sharply from reddish-orange to a pale blue or colorless.

-

Record the final volume of the this compound solution used.

-

Repeat the titration at least two more times to ensure consistent results.

-

Calculate the concentration of the iron(II) solution using the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.

Visualizations

Caption: Workflow for responding to a this compound spill.

Caption: Hierarchy of controls for safe handling of hazardous chemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cerium(IV)_sulfate [chemeurope.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. itwreagents.com [itwreagents.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Toxicity of cerium and thorium on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. ameslab.gov [ameslab.gov]

- 10. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. Cerium Oxide - ESPI Metals [espimetals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Ceric Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous ceric sulfate (Ce(SO₄)₂). Ceric sulfate is a strong oxidizing agent with significant applications in analytical chemistry, organic synthesis, and various industrial processes. A thorough understanding of its thermodynamic behavior in aqueous solutions is crucial for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and developing robust applications. This document compiles available quantitative data, details relevant experimental protocols, and presents key relationships in a clear and accessible format.

Core Thermodynamic Data

The thermodynamic properties of a substance dictate its behavior in chemical reactions. For aqueous ceric sulfate, the key species to consider are the hydrated cerium(IV) ion, Ce⁴⁺(aq), and the solid forms of ceric sulfate.

Thermodynamic Properties of Aqueous Cerium Ions

The following table summarizes the standard thermodynamic properties for the aqueous cerium(III) and cerium(IV) ions at 25°C (298.15 K) and 1 bar. These values are fundamental to understanding the redox chemistry of ceric sulfate.

| Ion | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| Ce³⁺(aq) | -696.2 | -672.0 | -205 |

| Ce⁴⁺(aq) | -537.2 | -503.8 | -301 |

Note: These values are for the hydrated ions in aqueous solution and are essential for calculating the thermodynamics of reactions involving the Ce⁴⁺/Ce³⁺ redox couple.

Physical and Chemical Properties of Ceric Sulfate

Ceric sulfate is commercially available in both anhydrous and hydrated forms. The tetrahydrate, Ce(SO₄)₂·4H₂O, is a common variant.

| Property | Anhydrous Ceric Sulfate (Ce(SO₄)₂) | Ceric Sulfate Tetrahydrate (Ce(SO₄)₂·4H₂O) |

| Molar Mass | 332.24 g/mol [1] | 404.30 g/mol [2] |

| Appearance | Yellow solid[2] | Yellow-orange crystals[2] |

| Density | - | 3.91 g/cm³[2] |

| Melting Point | 350 °C (decomposes)[2] | - |

| Thermal Decomposition | Decomposes at 350 °C[2] | Loses water at 180-200 °C[2] |

Solubility of Ceric Sulfate

The solubility of ceric sulfate is a critical parameter for its application in solution-based reactions. It is moderately soluble in water and its solubility is highly dependent on temperature and the presence of sulfuric acid.

Solubility in Water

The dissolution of ceric sulfate in water is an exothermic process. Consequently, its solubility decreases as the temperature increases. This is an important consideration for preparing saturated solutions and for predicting precipitation.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 21.4[2] |

| 20 | 9.84[2] |

| 60 | 3.87[2] |

Neutral aqueous solutions of ceric sulfate are prone to slow decomposition, which results in the precipitation of the light yellow oxide, CeO₂.[2] To enhance stability and solubility, ceric sulfate solutions are typically prepared in dilute sulfuric acid.

Solubility in Sulfuric Acid

The solubility of ceric sulfate is also influenced by the concentration of sulfuric acid. An increase in the concentration of sulfuric acid leads to a decrease in the solubility of ceric sulfate.[3] This phenomenon can be attributed to the common ion effect, where the increased concentration of sulfate ions (SO₄²⁻) from the sulfuric acid shifts the dissolution equilibrium towards the solid, undissolved ceric sulfate.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of aqueous ceric sulfate involves several key experimental techniques.

Calorimetry: Enthalpy of Solution and Hydration

Calorimetry is the primary method for experimentally determining the enthalpy changes associated with the dissolution of ceric sulfate. A constant-pressure calorimeter, such as a coffee-cup calorimeter, is suitable for this purpose.

Objective: To determine the molar enthalpy of solution (ΔH_soln) of anhydrous and hydrated ceric sulfate.

Materials:

-

Anhydrous ceric sulfate (Ce(SO₄)₂)

-

Hydrated ceric sulfate (e.g., Ce(SO₄)₂·4H₂O)

-

Distilled water

-

Constant-pressure calorimeter (e.g., two nested polystyrene cups with a lid)

-

Magnetic stirrer and stir bar

-

Digital thermometer (accurate to ±0.1 °C)

-

Volumetric flask and graduated cylinder

-

Balance (accurate to ±0.01 g)

Procedure:

-

Calorimeter Setup: Assemble the calorimeter by placing one polystyrene cup inside another for insulation and placing it in a beaker for stability.

-

Water Measurement: Accurately measure a known volume of distilled water (e.g., 100.0 mL) and transfer it to the calorimeter.

-

Initial Temperature: Place the lid on the calorimeter, insert the thermometer and magnetic stirrer, and begin stirring. Record the temperature at regular intervals (e.g., every 30 seconds) until a stable initial temperature (T_initial) is established.

-

Sample Preparation: Accurately weigh a known mass of anhydrous ceric sulfate.

-

Dissolution: Quickly add the weighed ceric sulfate to the water in the calorimeter, replace the lid, and continue stirring.

-

Temperature Monitoring: Record the temperature at regular intervals as the salt dissolves until a stable final temperature (T_final) is reached. For an exothermic reaction, this will be the maximum temperature achieved.

-

Repeat for Hydrated Salt: Repeat steps 2-6 using a known mass of hydrated ceric sulfate.

Calculations:

-

Heat absorbed by the solution (q_soln):

-

q_soln = m_soln * c_soln * ΔT

-

Where:

-

m_soln is the total mass of the solution (mass of water + mass of salt).

-

c_soln is the specific heat capacity of the solution (can be approximated as the specific heat capacity of water, 4.184 J/g·°C, for dilute solutions).

-

ΔT = T_final - T_initial.

-

-

-

Heat of reaction (q_rxn):

-

q_rxn = -q_soln

-

-

Molar enthalpy of solution (ΔH_soln):

-

ΔH_soln = q_rxn / n_salt

-

Where n_salt is the number of moles of the dissolved salt.

-

-

Enthalpy of Hydration (ΔH_hyd): The enthalpy of hydration for the anhydrous salt can be calculated using Hess's Law if the enthalpy of solution for both the anhydrous and a hydrated form are determined.

Workflow for Calorimetric Determination of Enthalpy of Solution

References

The Pivotal Role of the Cerium Catalyst in the Belousov-Zhabotinsky Reaction: A Technical Guide

The Belousov-Zhabotinsky (BZ) reaction stands as a cornerstone in the study of non-equilibrium thermodynamics, offering a classic and visually striking example of a chemical oscillator.[1] This complex reaction involves the oxidation of an organic substrate, typically malonic acid, by a bromate salt in a strong acid medium, with its oscillating nature being critically dependent on the presence of a metal ion catalyst.[2][3][4] Among the various catalysts used, the cerium ion couple (Ce³⁺/Ce⁴⁺) is one of the most common and well-studied. This technical guide provides an in-depth examination of the core function of the cerium catalyst, detailing the reaction mechanism, relevant quantitative data, and standard experimental protocols for researchers, scientists, and professionals in drug development.

Core Mechanism: The Cerium Redox Cycle

The defining characteristic of the BZ reaction is the periodic change in the concentration of intermediate species, which is visibly manifested by a color change in the solution.[5] The cerium catalyst is central to this oscillation, as it cycles between its reduced Ce³⁺ (colorless) and oxidized Ce⁴⁺ (yellow) states.[2][6] This redox cycle drives the overall reaction through a complex network of steps, which can be broadly understood through the Field-Körös-Noyes (FKN) mechanism.[6] The mechanism is intricate, with some models containing up to 80 elementary steps, but it can be simplified into three key processes.[5]

Process A: Inhibition by Bromide

Initially, a high concentration of bromide ions (Br⁻) inhibits the primary autocatalytic process. Bromide ions react with bromate (BrO₃⁻) and bromous acid (HBrO₂) to produce hypobromous acid (HOBr) and elemental bromine (Br₂).[5][7] During this phase, the cerium catalyst remains predominantly in its reduced Ce³⁺ state.

Process B: The Autocatalytic Oxidation of Ce³⁺

As bromide ions are consumed in Process A, their concentration eventually drops below a critical threshold.[7] This drop triggers the autocatalytic process. Bromous acid (HBrO₂) reacts with bromate (BrO₃⁻) to produce bromine dioxide radicals (BrO₂•).[8] These radicals then oxidize the cerium catalyst from Ce³⁺ to Ce⁴⁺, regenerating HBrO₂ in the process.[8]

This sequence creates a positive feedback loop where the production of HBrO₂ accelerates, leading to a rapid increase in the concentration of the oxidized catalyst, Ce⁴⁺.[9] This is the key step where the cerium catalyst plays its active role in driving the oscillation forward.

Process C: Reduction of Ce⁴⁺ and Bromide Regeneration

The accumulation of Ce⁴⁺ marks the turning point of the cycle. The oxidized catalyst now reacts with the organic substrate (malonic acid) and its brominated derivatives (like bromomalonic acid).[7][10] This reaction reduces Ce⁴⁺ back to Ce³⁺ and, crucially, produces bromide ions.[7][10]

-

2Ce⁴⁺ + CH₂(COOH)₂ + BrCH(COOH)₂ → fBr⁻ + other products[5]

The 'f' in the equation is a stoichiometric factor.[10] The newly generated bromide ions raise the Br⁻ concentration above the inhibitory threshold, halting the autocatalytic Process B and returning the system to the conditions of Process A.[7] The entire cycle then repeats, leading to the sustained oscillations.

Quantitative Data

The kinetics and oscillatory behavior of the cerium-catalyzed BZ reaction are highly dependent on the initial concentrations of the reactants. The following tables summarize key quantitative data from various studies.

Table 1: Typical Initial Reactant Concentrations

| Reagent | Concentration Range | Source |

| Malonic Acid (CH₂(COOH)₂) | 0.1 M - 0.55 M | [11][12][13] |

| Sodium/Potassium Bromate (NaBrO₃/KBrO₃) | 0.03 M - 0.23 M | [11][12][13] |

| Cerium(IV) Ammonium Nitrate or Cerium Sulfate | 0.0013 M - 0.019 M | [8][11] |

| Sulfuric Acid (H₂SO₄) | 1.0 M - 2.7 M | [8][11] |

| Potassium Bromide (KBr) | ~0.059 M | [8] |

Note: Higher concentrations of the cerium catalyst have been shown to accelerate the oscillatory cycles.[14]

Table 2: Selected Rate Constants from the FKN Mechanism

| Reaction | Rate Constant (k) | Source |

| BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂• + H₂O | 10 M⁻²s⁻¹ | [5] |

| BrO₂• + Ce³⁺ + H⁺ → HBrO₂ + Ce⁴⁺ | 6 x 10⁵ M⁻²s⁻¹ | [5] |

| 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | 2 x 10³ M⁻¹s⁻¹ | [5] |

| HBrO₂ + Br⁻ + H⁺ → 2HOBr | 10⁶ M⁻²s⁻¹ | [5] |

Experimental Protocols

A variety of recipes exist for demonstrating the cerium-catalyzed BZ reaction. The following is a common protocol adapted from multiple sources for a laboratory setting.[12][15][16]

Required Solutions:

-

Solution A: Dissolve potassium bromate (KBrO₃) in aqueous sulfuric acid (e.g., 0.23 M KBrO₃ in 2.7 M H₂SO₄).[8]

-

Solution B: Dissolve malonic acid (CH₂(COOH)₂) and potassium bromide (KBr) in distilled water (e.g., 0.31 M malonic acid and 0.059 M KBr).[8]

-

Solution C: Dissolve a cerium(IV) salt, such as ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆), in aqueous sulfuric acid (e.g., 0.019 M cerium salt in 2.7 M H₂SO₄).[8]

-

(Optional) Indicator Solution: A redox indicator like ferroin (0.025 M) can be added to enhance the visibility of the color changes, producing oscillations between red (reduced) and blue (oxidized).[12]

Procedure:

-

Mixing: In a beaker or flask on a magnetic stir plate, combine equal volumes of Solution A and Solution B. The solution will likely turn amber due to the formation of bromine (Br₂).[16]

-

Initiation: Wait for the amber color to fade as the bromine reacts with malonic acid. Once the solution is clear or pale yellow, add a smaller volume of Solution C (the cerium catalyst).[16]

-

Observation: If using an indicator, add it at this stage. The solution will begin to oscillate. In a cerium-only system, the color will cycle between colorless (high Ce³⁺) and yellow (high Ce⁴⁺).[2] With ferroin, the colors will be more dramatic. The oscillations can last for up to an hour, with the period between oscillations typically lengthening over time.[12][15]

Monitoring the Reaction:

-

Visual Observation: The simplest method is to observe the color changes.

-

Spectrophotometry: The concentration of Ce⁴⁺ can be monitored by measuring the absorbance of the solution at its absorption maximum, around 320-420 nm.[11][14][17]

-

Potentiometry: A platinum electrode can be used to monitor the changes in the redox potential of the solution, which correlates with the ratio of [Ce⁴⁺]/[Ce³⁺].[3]

Conclusion

The cerium catalyst is indispensable to the oscillatory dynamics of the Belousov-Zhabotinsky reaction. Its ability to cycle between the Ce³⁺ and Ce⁴⁺ oxidation states provides the essential switching mechanism that governs the reaction's periodic behavior. By being oxidized in an autocatalytic feedback loop and subsequently reduced by the organic substrate, the cerium ion couple drives the system away from thermodynamic equilibrium, creating the sustained oscillations that make the BZ reaction a powerful model for studying complex nonlinear systems. A thorough understanding of this catalytic role is fundamental for researchers leveraging these dynamics in fields ranging from materials science to theoretical biology.

References

- 1. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]

- 2. BZ-Phenomenology [classes.engineering.wustl.edu]

- 3. Complex oscillations in the Belousov–Zhabotinsky batch reaction with methylmalonic acid and manganese(ii) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex oscillations in the Belousov–Zhabotinsky batch reaction with methylmalonic acid and manganese(ii) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scholar.rose-hulman.edu [scholar.rose-hulman.edu]

- 6. Mechanism for the color transition of the Belousov-Zhabotinsky reaction catalyzed by cerium ions and ferroin [aimsciences.org]

- 7. The Belousov-Zhabotinskii reaction [hydrochemistry.eu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. fiveable.me [fiveable.me]

- 10. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Concentration-Dependent Evolution of the Belousov–Zhabotinsky Reaction as Determined by X‑ray Absorption and UV–Vis Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 16. Demo 13: Belousov-Zhabotinskii Reaction (classic) [www-chem.ucsd.edu]

- 17. researchgate.net [researchgate.net]

Differences between anhydrous and hydrated cerium(IV) sulfate

An In-depth Technical Guide to the Differences Between Anhydrous and Hydrated Cerium(IV) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ceric sulfate, is a versatile inorganic compound widely utilized in scientific research and industrial applications. It exists primarily in two forms: the anhydrous salt, Ce(SO₄)₂, and various hydrated forms, Ce(SO₄)₂·xH₂O (where x is typically 4, 8, or 12).[1][2][3] Both forms are potent oxidizing agents due to the high reduction potential of the Ce(IV)/Ce(III) couple, which is approximately +1.4 to +1.6 V depending on the conditions.[4] This property makes them invaluable in analytical chemistry for redox titrations (cerimetry) and as catalysts in organic synthesis. For professionals in drug development, this compound serves as a critical reagent in the spectrophotometric analysis and determination of various pharmaceutical compounds.[5][6]